N-(3-bromo-2-methylphenyl)pent-4-enamide
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Overview
Description
N-(3-bromo-2-methylphenyl)pent-4-enamide is an organic compound with the molecular formula C12H14BrNO and a molecular weight of 268.15 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a pent-4-enamide moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-2-methylphenyl)pent-4-enamide typically involves the reaction of 3-bromo-2-methylaniline with pent-4-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-2-methylphenyl)pent-4-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
N-(3-bromo-2-methylphenyl)pent-4-enamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-bromo-2-methylphenyl)pent-4-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide
- N-(3-bromo-4-methylphenyl)prop-2-enamide
- N-(4-bromo-3-fluoro-2-methylphenyl)acetamide
Uniqueness
N-(3-bromo-2-methylphenyl)pent-4-enamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the bromine atom and the pent-4-enamide moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C12H14BrNO |
---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
N-(3-bromo-2-methylphenyl)pent-4-enamide |
InChI |
InChI=1S/C12H14BrNO/c1-3-4-8-12(15)14-11-7-5-6-10(13)9(11)2/h3,5-7H,1,4,8H2,2H3,(H,14,15) |
InChI Key |
JAZYTWIYDSJMEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)NC(=O)CCC=C |
Origin of Product |
United States |
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